![molecular formula C21H23ClN2O2 B6044552 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide, also known as CPP or CPP-ACP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in dental and medical fields. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that is known for its ability to stabilize and enhance the bioavailability of calcium and phosphate ions in the oral environment.
Mecanismo De Acción
The mechanism of action of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP is not yet fully understood, but it is believed to involve the stabilization and enhancement of calcium and phosphate ions in the oral environment. 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to bind to tooth surfaces and enhance the uptake of calcium and phosphate ions, which can help to remineralize and strengthen the enamel.
Biochemical and physiological effects:
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to have a number of biochemical and physiological effects, including enhanced remineralization of enamel, inhibition of bacterial growth, and improved wound healing. 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP in lab experiments is its ability to stabilize and enhance the bioavailability of calcium and phosphate ions. This can help to improve the accuracy and reproducibility of experimental results. However, one limitation of using 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP is that it can be difficult to synthesize and purify, which can be time-consuming and expensive.
Direcciones Futuras
There are a number of potential future directions for research on 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP. One area of interest is the development of new methods for synthesizing and purifying 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP, which could help to improve its availability and reduce its cost. Another area of interest is the investigation of the potential therapeutic applications of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP in medical fields, such as drug delivery, wound healing, and bone regeneration. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP and its effects on oral and systemic health.
Métodos De Síntesis
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis and chemical conjugation. One commonly used method involves the reaction of 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide and ACP in the presence of a cross-linking agent, such as glutaraldehyde. The resulting 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP complex can then be purified and characterized using various analytical techniques, such as high-performance liquid chromatography and mass spectrometry.
Aplicaciones Científicas De Investigación
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been extensively studied for its potential applications in dental and medical fields. In dentistry, 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been shown to have a positive effect on enamel remineralization and prevention of dental caries. In medical fields, 1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide-ACP has been investigated for its potential use in drug delivery, wound healing, and bone regeneration.
Propiedades
IUPAC Name |
1-[3-(3-chlorophenyl)-3-phenylpropanoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-18-8-4-7-17(13-18)19(15-5-2-1-3-6-15)14-20(25)24-11-9-16(10-12-24)21(23)26/h1-8,13,16,19H,9-12,14H2,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDMWKZADVHFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)
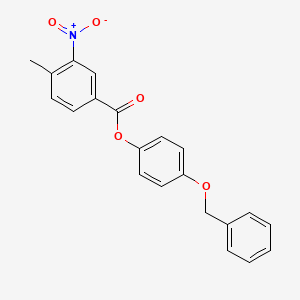
![N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6044491.png)

![1-(2-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B6044518.png)
![7-(4-hydroxyphenyl)-1-isopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044525.png)
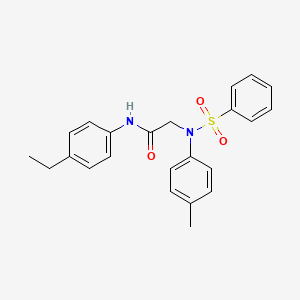
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
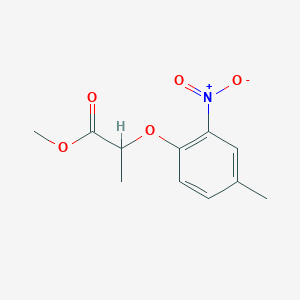
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(2-furyl)acrylamide](/img/structure/B6044563.png)
![4-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6044569.png)
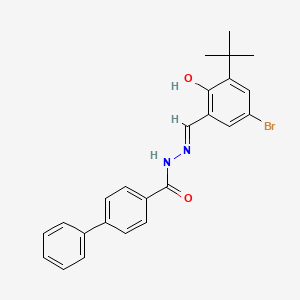
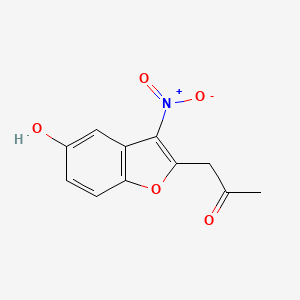
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanol](/img/structure/B6044587.png)